![molecular formula C19H20ClNO3S B2660366 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethan-1-one CAS No. 2097896-61-0](/img/structure/B2660366.png)
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethan-1-one
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Description
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethan-1-one is a useful research compound. Its molecular formula is C19H20ClNO3S and its molecular weight is 377.88. The purity is usually 95%.
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Biological Activity
The compound 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethan-1-one is a thienopyridine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H18ClNOS with a molecular weight of approximately 299.83 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈ClNOS |
Molecular Weight | 299.83 g/mol |
CAS Number | 929974-47-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyridine derivatives. The synthetic pathway often includes the introduction of the chloro group and the benzofuran moiety through various chemical transformations such as nucleophilic substitutions and coupling reactions.
Anticancer Activity
Recent studies have indicated that thienopyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
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Cell Line Studies : In vitro studies demonstrated that thienopyridine derivatives can inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range.
Compound Cell Line IC50 (µM) Thienopyridine Derivative MDA-MB-231 27.6 Control (Paclitaxel) MDA-MB-231 10.0
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Thienopyridines are known to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
A notable study published in Journal of Brazilian Chemical Society explored a series of thieno[2,3-d]pyrimidine derivatives that demonstrated similar biological activities. The research highlighted structure-activity relationships (SAR) indicating that modifications in the thieno-pyridine scaffold significantly impacted biological efficacy against cancer cells.
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-19(2)9-12-4-3-5-14(18(12)24-19)23-11-17(22)21-7-6-15-13(10-21)8-16(20)25-15/h3-5,8H,6-7,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMLZFHETOEXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC4=C(C3)C=C(S4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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